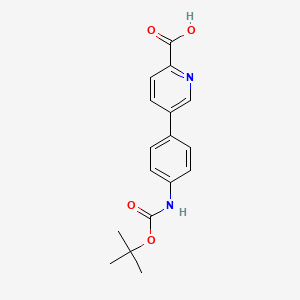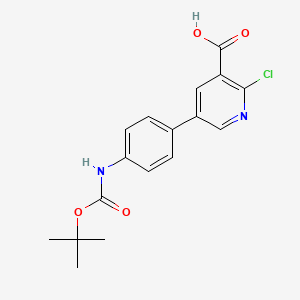![molecular formula C16H16N2O4S B6395242 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261977-97-2](/img/structure/B6395242.png)
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% (6-PPSP-95) is a novel small molecule with a unique structure and properties. It is a sulfonated derivative of pyrrolidine and phenylpicolinic acid, and has been used in a variety of scientific research applications. 6-PPSP-95 has been studied for its potential to act as a modulator of several biochemical and physiological processes, including its ability to interact with enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential modulator of several enzymes and receptors, including the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor. It has also been studied for its ability to interact with other molecules, such as lipids and proteins. 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been studied for its potential to act as a modulator of several biochemical and physiological processes, such as inflammation and pain.
Wirkmechanismus
The mechanism of action of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% may act as a modulator of several biochemical and physiological processes by interacting with enzymes and receptors. It has been shown to interact with the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor, as well as other molecules, such as lipids and proteins.
Biochemical and Physiological Effects
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been studied for its potential to modulate several biochemical and physiological processes. It has been shown to interact with the 5-HT3 receptor, the GABAA receptor, and the α7 nicotinic receptor, as well as other molecules, such as lipids and proteins. 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has also been studied for its potential to act as an anti-inflammatory agent and to reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in lab experiments offers several advantages. It is a small molecule with a unique structure and properties, making it ideal for use in a variety of scientific research applications. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to consider when using 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in lab experiments. It is not yet fully understood how 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% interacts with enzymes and receptors, so the results of experiments using 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% may not be reliable. Additionally, 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet approved for use in humans, so it should not be used in any experiments involving human subjects.
Zukünftige Richtungen
The potential future directions for 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are numerous. Further research is needed to understand the mechanism of action of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and how it interacts with enzymes and receptors. Additionally, further research is needed to explore the potential therapeutic applications of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%, such as its potential to act as an anti-inflammatory and to reduce pain. Finally, further research is needed to investigate the safety and efficacy of 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% for use in humans.
Synthesemethoden
6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized from pyrrolidine and phenylpicolinic acid. The synthesis process involves the reaction of pyrrolidine with phenylpicolinic acid in the presence of a sulfonating agent, such as sulfur trioxide, to form 6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%. The reaction requires careful control of the temperature and pH, as well as the addition of a catalyst, such as a strong base, to ensure the desired product is formed.
Eigenschaften
IUPAC Name |
6-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-8-4-7-14(17-15)12-5-3-6-13(11-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHPNNHVRGVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)


![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395216.png)
![6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395228.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395235.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395237.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395244.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395247.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395248.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395251.png)